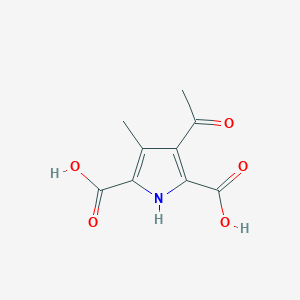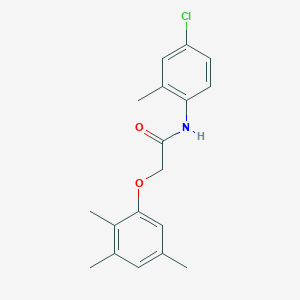
5-(2-furoylamino)-2-(1-piperidinyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-furoylamino)-2-(1-piperidinyl)benzoic acid, commonly known as Furosemide, is a widely used diuretic drug that helps to remove excess salt and water from the body. It is commonly prescribed to patients suffering from hypertension, congestive heart failure, and kidney disorders. Furosemide is known to be a potent loop diuretic that works by inhibiting the sodium-potassium-chloride co-transporter in the loop of Henle, which leads to increased urine output.
Mechanism of Action
Furosemide works by inhibiting the sodium-potassium-chloride co-transporter in the loop of Henle, which leads to increased urine output. This mechanism of action results in a reduction of blood volume and a decrease in blood pressure. Furosemide also has a vasodilatory effect, which can further reduce blood pressure.
Biochemical and Physiological Effects:
Furosemide has been shown to have several biochemical and physiological effects. It increases the excretion of sodium, chloride, and water, which leads to a decrease in blood volume and a reduction in blood pressure. Furosemide also increases the excretion of potassium, which can lead to hypokalemia. Additionally, furosemide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Furosemide has several advantages as a research tool. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the physiology of the kidney and the regulation of blood pressure. Furosemide is also readily available and relatively inexpensive. However, furosemide has some limitations as a research tool. It can be difficult to administer in animal models due to its rapid onset of action and short half-life. Additionally, furosemide can have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on furosemide. One area of interest is the potential use of furosemide in the treatment of acute lung injury and acute respiratory distress syndrome. Furosemide has been shown to reduce pulmonary edema and improve oxygenation in animal models of these conditions. Another area of interest is the use of furosemide in the treatment of liver cirrhosis. Furosemide has been shown to improve renal function in patients with cirrhosis and may have a role in preventing the development of hepatorenal syndrome. Finally, there is ongoing research into the use of furosemide in combination with other drugs for the treatment of hypertension and heart failure.
Synthesis Methods
Furosemide was first synthesized in the 1960s by a team of researchers led by Karl H. Beyer. The synthesis involves the condensation of 2-furoyl chloride with 4-chloroaniline, followed by the reaction of the resulting product with piperidine. The final product is obtained after purification and crystallization.
Scientific Research Applications
Furosemide has been extensively studied for its therapeutic effects on various medical conditions. It has been shown to be effective in reducing blood pressure, treating edema, and improving renal function in patients with kidney disorders. Furosemide has also been studied for its potential use in treating acute lung injury, liver cirrhosis, and cerebral edema.
properties
IUPAC Name |
5-(furan-2-carbonylamino)-2-piperidin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-16(15-5-4-10-23-15)18-12-6-7-14(13(11-12)17(21)22)19-8-2-1-3-9-19/h4-7,10-11H,1-3,8-9H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEGUZIDROJABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5831166.png)
![2-(4-methoxyphenyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5831174.png)

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5831183.png)
![N-(3,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5831197.png)



![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5831219.png)


![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5831243.png)

![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)